molecular formula C15H18F2N6S B6456582 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2549045-59-0

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

Cat. No. B6456582
CAS RN: 2549045-59-0
M. Wt: 352.4 g/mol
InChI Key: XJJMYCUZKLQQHY-UHFFFAOYSA-N
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Description

The compound “4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The thiadiazole ring is attached to a piperazine ring and a pyrimidine ring, both of which are common structures in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,3,4-thiadiazole ring is a key structural component in an array of drug categories . The piperazine ring is a saturated heterocyclic ring containing two nitrogen atoms, and the pyrimidine ring is an aromatic heterocyclic ring containing two nitrogen atoms .

Scientific Research Applications

Kinetic Resolution of 1-(1-Alkynyl)cyclopropyl Ketones

Background: Chiral eight-membered heterocycles are found in natural products and bioactive compounds, but their synthesis remains challenging due to unfavorable enthalpy and entropy factors. The construction of these complex structures requires concise and robust strategies.

Application: Researchers have reported a gold-catalyzed stereoselective (4 + 4) cycloaddition strategy. This approach intercepts readily accessible precursors (anthranils and ortho-quinone methides) with in situ generated gold-furyl 1,4-dipoles. The result is previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles with excellent stereoselectivity (56 examples, all >20:1 dr, up to 99% ee). Remarkably efficient kinetic resolution (KR) processes have also been achieved (s factor up to 747). The synthetic potential of this protocol is highlighted through scale-up synthesis and diversified transformations of cycloadducts .

Biosynthesis of Cyclopropane in Natural Products

Background: Cyclopropane-containing compounds play crucial roles in natural products and pharmaceuticals. Understanding their biosynthesis is essential for drug discovery and development.

Application: Recent scientific literature summarizes cyclopropane biosynthesis over the last two decades. Enzymatic cyclopropanations can be grouped into two major pathways based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not. These insights contribute to our understanding of cyclopropane-containing natural products .

Anti-Bone Cancer Activity of Heterocyclic Compounds

Background: Heterocyclic compounds exhibit diverse biological activities, including anti-cancer effects. Investigating their structures and activities is crucial for drug design.

Application: One specific heterocyclic compound, 1-((2S,3S)-2-(Benzyloxy)Pentan-3-yl)-4-(4-(4-(4-Hydroxyphenyl)Piperazin-1-yl)Phenyl)-1H-1,2,4-Triazol-5(4H)-One , has been synthesized and characterized. Its crystal structure and anti-bone cancer activity have been studied. Molecular docking investigations provide insights into its potential as an anti-cancer agent .

properties

IUPAC Name

2-cyclopropyl-5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6S/c1-9-18-11(13(16)17)8-12(19-9)22-4-6-23(7-5-22)15-21-20-14(24-15)10-2-3-10/h8,10,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJMYCUZKLQQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(S3)C4CC4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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